An In-depth Technical Guide to 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane: A Privileged Scaffold in Modern Drug Discovery
For the attention of: Researchers, scientists, and drug development professionals.
This guide offers a comprehensive technical overview of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its unique chemical structure, physicochemical properties, a plausible synthetic pathway, and its emerging potential in the development of novel therapeutics. This document is intended to serve as a foundational resource, synthesizing available data and providing expert insights into the scientific rationale behind its design and application.
Introduction: The Strategic Importance of the 1-Oxa-4,9-diazaspiro[5.5]undecane Core
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has garnered considerable attention in contemporary drug discovery. Its rigid, three-dimensional spirocyclic architecture provides a unique framework for the precise spatial orientation of functional groups, a critical factor in achieving high-affinity and selective interactions with biological targets. This structural rigidity can lead to improved potency and reduced off-target effects compared to more flexible acyclic or monocyclic analogs.
The incorporation of a cyclopropyl group at the 4-position is a deliberate design element. The cyclopropyl moiety is a well-established "bioisostere" in medicinal chemistry, often introduced to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[1][2] Its compact, strained ring system can also introduce favorable conformational constraints on the parent molecule.
Derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane core have shown significant promise as dual-acting ligands, particularly as μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists.[3][4] This dual modality is a key strategy in the development of next-generation analgesics with potentially improved safety profiles, such as reduced opioid-induced side effects.[3]
Chemical Structure and Properties
The core structure of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane consists of a piperidine ring and a morpholine ring sharing a single carbon atom in a spirocyclic arrangement. The cyclopropyl group is attached to the nitrogen atom of the morpholine ring.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C11H20N2O | - |
| Molecular Weight | 196.29 g/mol | - |
| CAS Number | Not assigned; a related compound, 4-cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, is 1375142-88-3.[6] | [6] |
| Topological Polar Surface Area (TPSA) | 27.9 Ų | Calculated |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | Estimated based on analogs and the contribution of the cyclopropyl group. |
| pKa | Two basic centers (nitrogens); estimated pKa values in the range of 8.0-9.5. | Inferred from similar dialkylamino motifs. |
| Solubility | Expected to be moderately soluble in aqueous solutions, with solubility increasing at lower pH due to protonation of the basic nitrogen atoms. | General behavior of amine-containing compounds. |
| Hydrogen Bond Donors | 1 (the secondary amine in the piperidine ring) | Structural analysis |
| Hydrogen Bond Acceptors | 3 (the two nitrogen atoms and the oxygen atom) | Structural analysis |
| Rotatable Bonds | 1 (the bond connecting the cyclopropyl group) | Structural analysis |
Synthesis of the 1-Oxa-4,9-diazaspiro[5.5]undecane Core: A Versatile Approach
A robust synthetic strategy is crucial for exploring the structure-activity relationships (SAR) of this scaffold. While a specific protocol for the title compound is not published, a versatile route can be adapted from the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[4] The following proposed synthesis outlines a logical and experimentally feasible pathway.
Proposed Synthetic Pathway
The synthesis commences with a commercially available N-protected piperidone. The key steps involve the formation of an epoxide, followed by a ring-opening reaction with a suitable amine, and subsequent cyclization to form the spirocyclic core.
Caption: Proposed synthetic pathway for 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-1-oxa-6-azaspiro[2.5]octane (Epoxide)
-
To a stirred suspension of trimethylsulfoxonium iodide in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) portion-wise at room temperature.
-
Stir the resulting mixture until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Add a solution of N-Boc-4-piperidone in anhydrous DMSO dropwise to the ylide solution.
-
Heat the reaction mixture to approximately 50°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide. Purify by column chromatography if necessary.
Step 2: Synthesis of N-Boc-4-((cyclopropylamino)methyl)-4-hydroxypiperidine (Aminoalcohol)
-
Dissolve the epoxide from Step 1 in a suitable solvent such as methanol or isopropanol.
-
Add cyclopropylamine to the solution. The reaction can be performed at room temperature or with gentle heating to accelerate the conversion.
-
Monitor the reaction by TLC until the starting epoxide is consumed.
-
Remove the solvent and excess cyclopropylamine under reduced pressure to obtain the crude aminoalcohol. This intermediate can often be used in the next step without further purification.
Step 3: Cyclization and Deprotection to Yield 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane
-
Dissolve the crude aminoalcohol in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool in an ice bath.
-
Add a reagent to activate the hydroxyl group for intramolecular cyclization, such as thionyl chloride (SOCl2) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA).
-
After the activation step, add a stronger base to facilitate the cyclization.
-
Once the cyclization is complete (as monitored by TLC or LC-MS), the N-Boc protecting group can be removed.
-
For deprotection, treat the reaction mixture with a strong acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.
-
After the deprotection is complete, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purify the final compound by column chromatography or crystallization to obtain 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane.
Applications in Drug Discovery and Medicinal Chemistry
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility makes it an attractive starting point for the development of a wide range of therapeutic agents.
Dual-Acting Analgesics
As previously mentioned, a significant area of application for this scaffold is in the development of dual MOR agonists and σ1R antagonists for the treatment of pain.[3][4] The rationale behind this approach is to combine the potent analgesic effects of MOR activation with the potential for σ1R antagonism to mitigate opioid-related side effects and possibly enhance the analgesic efficacy, particularly in neuropathic pain states.
Caption: Dual mechanism of action of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.
Other Potential Therapeutic Areas
Given the privileged nature of the spirocyclic scaffold, derivatives of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane could be explored for a variety of other central nervous system (CNS) and peripheral disorders. The ability to readily modify the substituent at the 9-position of the piperidine ring allows for the fine-tuning of pharmacological activity towards other G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Conclusion
4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane represents a compelling molecular scaffold for modern drug discovery. Its inherent structural rigidity, combined with the beneficial properties imparted by the cyclopropyl group, makes it an attractive starting point for the design of novel therapeutics. The synthetic accessibility of this core structure allows for extensive derivatization and optimization of its pharmacological profile. While further experimental characterization of the title compound is warranted, the existing literature on related analogs strongly supports its potential as a valuable building block in the development of next-generation medicines, particularly in the realm of pain management.
References
-
Virgili, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2365–2384. [Link]
-
Molbase. (n.d.). 4-cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane. Retrieved from [Link]
-
Virgili-Bernado, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
-
de Faria, T. J., et al. (2017). Cyclopropane Derivatives and their Diverse Biological Activities. Revista Virtual de Química, 9(4), 1596-1635. [Link]
-
Hassan, A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
Sources
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane | C9H18N2O | CID 21703959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one - CAS号 1375142-88-3 - 摩熵化学 [molaid.com]
